4-(DI-T-Boc-aminomethyl)-3-chlorobenzonitrile
Description
4-(DI-T-Boc-aminomethyl)-3-chlorobenzonitrile is a benzonitrile derivative featuring a 3-chloro substituent and a 4-position aminomethyl group protected by two tert-butoxycarbonyl (Boc) groups. The Boc protection enhances stability and solubility, making it valuable in pharmaceutical synthesis, particularly in peptide coupling and as an intermediate for protected amines. Its molecular formula is inferred as C₁₇H₂₂ClN₃O₄ (calculated based on structural components: benzonitrile core + Boc-protected aminomethyl group).
Properties
Molecular Formula |
C18H23ClN2O4 |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
tert-butyl N-[(2-chloro-4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H23ClN2O4/c1-17(2,3)24-15(22)21(16(23)25-18(4,5)6)11-13-8-7-12(10-20)9-14(13)19/h7-9H,11H2,1-6H3 |
InChI Key |
RJQYCNWDXBSPGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=C(C=C1)C#N)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
4-(Di-T-Boc-aminomethyl)-3-chlorobenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, highlighting relevant case studies and research findings.
Synthesis
The compound can be synthesized using various methodologies, including Suzuki–Miyaura cross-coupling reactions. Research indicates that Boc-protected aminomethyltrifluoroborate can be effectively synthesized and utilized in these reactions to yield this compound with good yields .
Anticancer Properties
This compound has shown promise as an anticancer agent. It acts by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to exhibit potent activity against various cancer cell lines, particularly those expressing mutated forms of the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases .
Table 1: Summary of Biological Activities
The biological activity of this compound is largely attributed to its ability to inhibit kinase activity. This inhibition can lead to reduced cell proliferation and survival in cancer cells. For example, studies have shown that compounds with structural similarities can form hydrogen bonds with critical residues in the active sites of kinases, thereby blocking their activity .
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including those resistant to standard therapies. The IC50 values indicated potent activity in the low nanomolar range against specific targets .
- In Vivo Studies : Animal models treated with this compound showed a marked decrease in tumor size compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Safety Profile
While promising, the safety profile of this compound must be considered. Preliminary toxicity assessments indicate that it may cause skin irritation and other adverse effects at higher concentrations . Further studies are needed to fully elucidate its safety and efficacy in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogues with modifications at the 4-position or adjacent functional groups:
Table 1: Comparative Analysis of 4-Substituted 3-Chlorobenzonitriles
*Boc protection likely reduces amine-related toxicity compared to unprotected analogues (e.g., aniline derivatives).
Detailed Findings
Reactivity and Synthetic Utility this compound: The Boc groups shield the amine, enabling controlled deprotection for stepwise synthesis. This contrasts with 4-(bromomethyl)-3-chlorobenzonitrile, where the bromine facilitates nucleophilic substitution (e.g., Suzuki coupling) . (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile: The chiral aminoethyl group supports asymmetric synthesis but requires inert conditions due to the reactive primary amine .
Safety and Handling
- Unprotected 3-chlorobenzonitrile derivatives (e.g., 3-chlorobenzonitrile ) are classified as toxic (UN3439, Packing Group III) . Boc protection likely mitigates this by reducing direct exposure to the amine.
- Brominated analogues (e.g., 4-(bromomethyl)-3-chlorobenzonitrile ) may pose handling risks due to bromide’s lachrymatory properties .
Analytical and Industrial Relevance
- The Boc-protected compound’s stability makes it suitable for prolonged storage and multi-step reactions.
- 4-(Bromomethyl)-3-chlorobenzonitrile has demonstrated utility in mass spectrometry studies, with collision cross-section data aiding analytical method development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
